molecular formula C8H18ClNO5 B12855126 Ethyl 2-amino-2-deoxy-b-D-glucopyranoside HCl

Ethyl 2-amino-2-deoxy-b-D-glucopyranoside HCl

Cat. No.: B12855126
M. Wt: 243.68 g/mol
InChI Key: ZRZDMGYKPPJXLF-TVLNMICESA-N
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Description

Ethyl 2-amino-2-deoxy-b-D-glucopyranoside hydrochloride is a derivative of glucose, where the hydroxyl group at the second carbon is replaced by an amino group, and the compound is further modified with an ethyl group. This compound is often used in biochemical research due to its structural similarity to glucose and its ability to interact with various biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-deoxy-b-D-glucopyranoside hydrochloride typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using acetyl groups to prevent unwanted reactions.

    Introduction of Amino Group: The protected glucose is then reacted with ammonia or an amine to introduce the amino group at the second carbon.

    Ethylation: The amino group is then ethylated using ethyl halides under basic conditions.

    Deprotection: The acetyl groups are removed to yield the free hydroxyl groups.

    Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of Ethyl 2-amino-2-deoxy-b-D-glucopyranoside hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are used.

    Purification: The compound is purified using crystallization or chromatography techniques.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-deoxy-b-D-glucopyranoside hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the amino group to a hydroxyl group.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often use halides or other electrophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-amino-2-deoxy-b-D-glucopyranoside hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies of carbohydrate metabolism and enzyme interactions.

    Medicine: It serves as a model compound for studying glucose transport and metabolism in cells.

    Industry: The compound is used in the production of glycosylated compounds for various applications.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-deoxy-b-D-glucopyranoside hydrochloride involves its interaction with glucose transporters and enzymes involved in carbohydrate metabolism. The compound mimics glucose and can be transported into cells via glucose transporters. Once inside the cell, it can participate in various metabolic pathways, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-deoxy-b-D-glucopyranoside hydrochloride
  • 2-Amino-2-deoxy-D-glucose
  • N-Alkyl derivatives of diosgenyl 2-amino-2-deoxy-b-D-glucopyranoside

Uniqueness

Ethyl 2-amino-2-deoxy-b-D-glucopyranoside hydrochloride is unique due to its ethyl group, which can influence its interaction with biological molecules compared to other similar compounds. This structural modification can affect its solubility, transport, and metabolic pathways, making it a valuable tool in biochemical research.

Properties

Molecular Formula

C8H18ClNO5

Molecular Weight

243.68 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-6-ethoxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride

InChI

InChI=1S/C8H17NO5.ClH/c1-2-13-8-5(9)7(12)6(11)4(3-10)14-8;/h4-8,10-12H,2-3,9H2,1H3;1H/t4-,5-,6-,7-,8-;/m1./s1

InChI Key

ZRZDMGYKPPJXLF-TVLNMICESA-N

Isomeric SMILES

CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N.Cl

Canonical SMILES

CCOC1C(C(C(C(O1)CO)O)O)N.Cl

Origin of Product

United States

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